Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C16H22BNO5. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-acetamido-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoates and boronic acids, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the formation of boronate esters with diols and other nucleophiles. This interaction can modify the structure and function of target molecules, influencing various biochemical pathways. The boronic ester group is particularly effective in inhibiting serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester
Uniqueness
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its acetamido group, which enhances its reactivity and specificity in chemical reactions. This functional group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXANZEXWZEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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